

Inhibition Potency of Indatraline at Monoamine Transporters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

[Get Quote](#)

Transporter Target	Ki Value (nM)	Potency Ranking
SERT (Serotonin)	0.42 nM [1] [2]	Most Potent
DAT (Dopamine)	1.7 nM [1] [2]	Intermediate
NET (Norepinephrine)	5.8 nM [1] [2]	Least Potent

A lower Ki value indicates a higher binding affinity and, therefore, greater potency as an inhibitor. The data shows that indatraline is most potent at blocking SERT, approximately **4 times more potent** than at DAT and **14 times more potent** than at NET [1] [2]. This profile classifies it as a non-selective triple reuptake inhibitor.

Experimental Context & Methodology

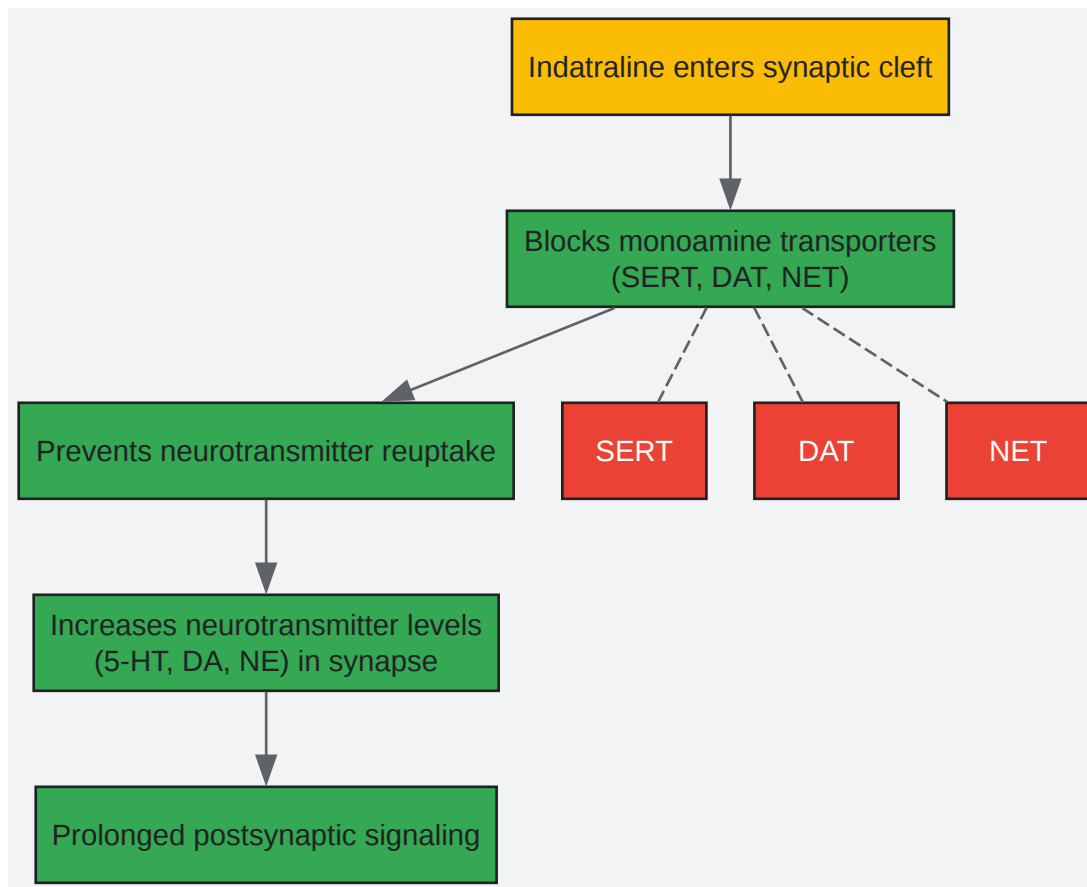
The quantitative data for indatraline was generated through standard radioligand binding assays, a common technique for determining a compound's affinity for its target [1].

- General Experimental Workflow:** In these experiments, the specific transporter (e.g., DAT, SERT, NET) is typically prepared from animal brain tissue (like rat striatal membranes) or from cells engineered to produce the human transporter protein [1] [3]. The preparation is incubated with a

known radioactively-labeled ligand that binds to the transporter, alongside various concentrations of the test compound (indatraline). The extent to which indatraline displaces the radioactive ligand allows researchers to calculate the inhibition constant (K_i), which reflects its binding affinity [1].

- **Key Findings:** The extremely low nanomolar and sub-nanomolar K_i values confirm that indatraline is a highly potent inhibitor of all three monoamine transporters [1] [2]. Its activity in vivo following systemic administration has also been demonstrated [2].

The following diagram illustrates the logical relationship between indatraline's mechanism and its functional outcome in the synapse.



[Click to download full resolution via product page](#)

Comparative Drug Profiles

To put indatraline's potency into context, it is helpful to compare its profile with those of other well-known transporter inhibitors. The table below shows data obtained from studies on cloned human transporters.

Drug	SERT (Ki, μM)	DAT (Ki, μM)	NET (Ki, μM)	Primary Target / Notes
Indatraline [1]	0.00042	0.0017	0.0058	Potent, balanced triple reuptake inhibitor
Cocaine [3]	0.74	0.23	0.48	Non-selective, weak blocker
Methylphenidate [3]	132.43	0.06	0.10	Selective DAT/NET inhibitor
Amphetamine [3]	38.46	0.64	0.07	Potent NET/DAT inhibitor (also a releaser)
Reboxetine [1]	129	>10,000	1.1	Highly selective NET inhibitor

This comparison highlights that **indatraline is significantly more potent than cocaine** at all three transporters and has a more balanced profile compared to other selective or dual-target inhibitors [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Norepinephrine transporter inhibitors and their therapeutic potential ... [pmc.ncbi.nlm.nih.gov]
2. hydrochloride | CAS:96850-13-4 | Indatraline 5-HT uptake... Potent [biocrick.com]
3. Comparison of the monoamine transporters from human and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Inhibition Potency of Indatraline at Monoamine Transporters]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b530604#indatraline-dat-sert-net-inhibition-comparative-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com